
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
BenchChem offers high-quality 4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
One area of interest is the study of the molecular structure and analysis of intermolecular interactions within derivatives of 1,2,4-triazoles. For example, Shukla et al. (2017) synthesized biologically active derivatives of 1,2,4-triazoles, focusing on their crystal structure and theoretical analysis of various intermolecular interactions like C-H…F, C-H…S, and π … π interactions. These studies help in understanding the molecular packing, stability, and potential bioactive conformation of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Synthesis and Crystal Structure
The synthesis routes and crystal structures of triazole derivatives are crucial for their potential application in drug design and materials science. Liang Xu (2009) reported on the synthesis and structural analysis of a triazole derivative, providing insights into its orthorhombic space group and molecular geometry, which is essential for understanding its chemical reactivity and interaction with biological targets (Xu Liang, 2009).
Biological Activity and Potential Therapeutic Applications
Another significant area of application is the exploration of the biological activities of triazole derivatives. Watanabe et al. (1992) prepared and tested bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activity against 5-HT2 and alpha 1 receptors, highlighting the potential of these compounds in developing new therapeutic agents (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Antimicrobial and Antineoplastic Activities
Research has also focused on evaluating the antimicrobial and antineoplastic activities of triazole derivatives. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and screened them for antimicrobial activities, identifying compounds with significant efficacy against various microorganisms. This opens avenues for the development of new antibiotics and antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Arul and Smith (2016) investigated the anticancer activity of a novel 1,2,4-triazole derivative against tumor-induced mice, providing evidence of its potential as an anticancer agent (Arul & Smith, 2016).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(2-phenyltriazole-4-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c24-18-10-4-5-11-20(18)30-21(26-27-23(30)33)13-16-7-6-12-29(15-16)22(32)19-14-25-31(28-19)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGPZJVFNUSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NNC(=O)N4C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2668887.png)
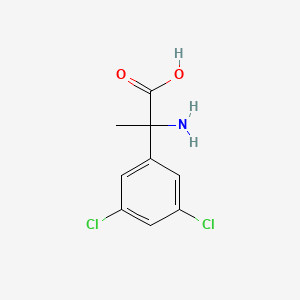
![Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2668890.png)
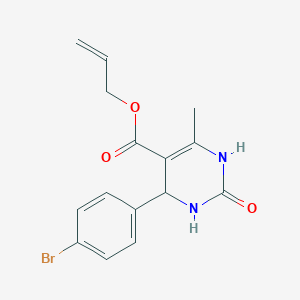
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)

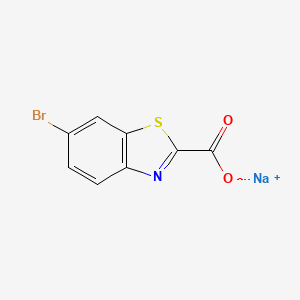
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)
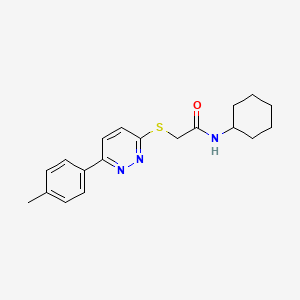
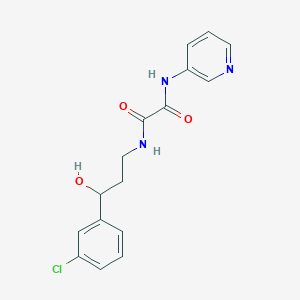
![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2668907.png)
![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2668908.png)